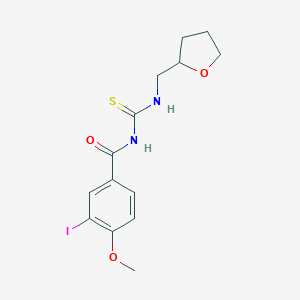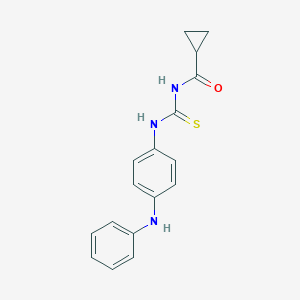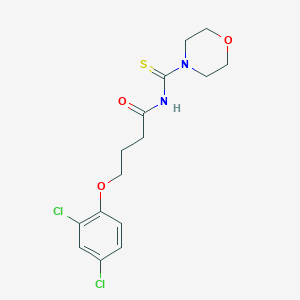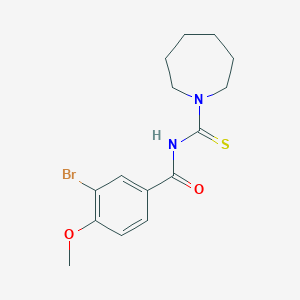
N-(3-iodo-4-methoxybenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-iodo-4-methoxybenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is a synthetic organic compound with a molecular formula of C14H17IN2O3S. This compound is characterized by the presence of an iodine atom, a methoxy group, and a tetrahydrofuran ring, which contribute to its unique chemical properties .
Métodos De Preparación
The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Synthetic Routes and Reaction Conditions
Introduction of the Iodine Atom: This step involves the iodination of a precursor compound, typically using iodine or an iodine-containing reagent.
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring, often using acid or base catalysts.
Final Coupling: The final step involves the coupling of the intermediate compounds to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, efficiency, and safety. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
N-(3-iodo-4-methoxybenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
N-(3-iodo-4-methoxybenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(3-iodo-4-methoxybenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
N-(3-iodo-4-methoxybenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea can be compared with other similar compounds, such as:
3-iodo-4-methoxy-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide: This compound has a similar structure but with slight variations in the functional groups.
3-iodo-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide: Another closely related compound with minor differences in the molecular structure.
Propiedades
Fórmula molecular |
C14H17IN2O3S |
|---|---|
Peso molecular |
420.27 g/mol |
Nombre IUPAC |
3-iodo-4-methoxy-N-(oxolan-2-ylmethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C14H17IN2O3S/c1-19-12-5-4-9(7-11(12)15)13(18)17-14(21)16-8-10-3-2-6-20-10/h4-5,7,10H,2-3,6,8H2,1H3,(H2,16,17,18,21) |
Clave InChI |
XDUIXIPFPDUSKG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NCC2CCCO2)I |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC(=S)NCC2CCCO2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N-[(2,4-dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B320672.png)
![N-[(4-phenoxyphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320674.png)

![N-[(4-fluorophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320676.png)
![N-[(2,4-dimethylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320677.png)
![N-[(2-chlorophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320678.png)
![N-[4-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)phenyl]acetamide](/img/structure/B320680.png)
![4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(3,5-dimethylphenyl)benzenesulfonamide](/img/structure/B320682.png)
![N-(5-bromo-2-furoyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B320687.png)
![5-bromo-N-[(3,5-dichlorophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B320694.png)
![5-bromo-N-[(2,4-dimethylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B320698.png)

![3-bromo-4-methoxy-N-[(4-methyl-1-piperidinyl)carbothioyl]benzamide](/img/structure/B320701.png)

